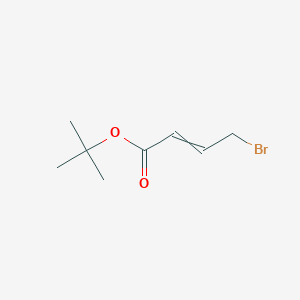
tert-butyl 4-bromobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromobut-2-enoate: is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a brominated ester, often used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a but-2-enoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromobut-2-enoate typically involves the bromination of but-2-enoate derivatives. One common method is the ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate. This method enables the preparation of diverse aryl-substituted cores, which are crucial in various chemical applications.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as flash column chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-bromobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with hydrogen halides or other electrophiles.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Hydrogen halides and other electrophilic reagents are used in addition reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as amides, esters, or ethers can be formed.
Addition Products: Addition of hydrogen halides results in the formation of dihaloalkanes.
Applications De Recherche Scientifique
tert-Butyl 4-bromobut-2-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 4-bromobut-2-enoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In addition reactions, the double bond in the but-2-enoate backbone reacts with electrophiles, leading to the formation of addition products .
Comparaison Avec Des Composés Similaires
Methyl 4-bromobut-2-enoate: Similar in structure but with a methyl ester group instead of a tert-butyl group.
tert-Butyl 4-chlorobut-2-enoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: tert-Butyl 4-bromobut-2-enoate is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom and the tert-butyl ester group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
tert-butyl 4-bromobut-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3 |
Clé InChI |
GJWISYPNGDTPOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
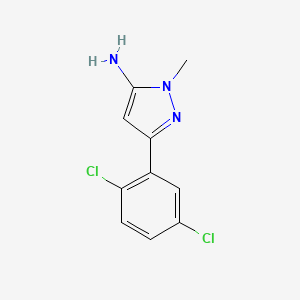
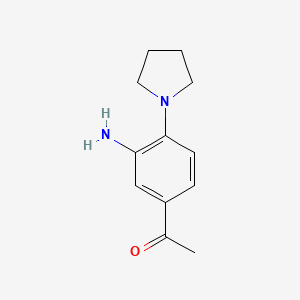
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)
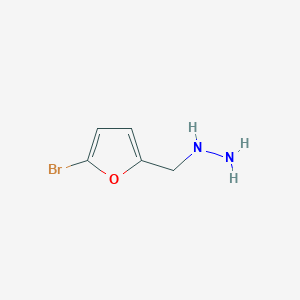
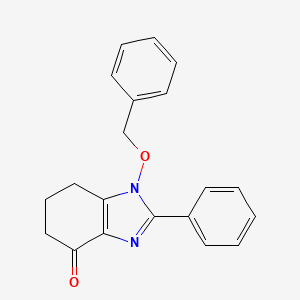
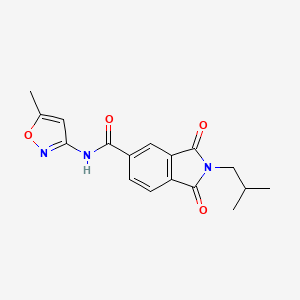
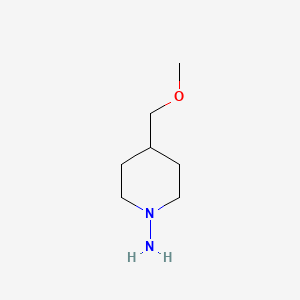
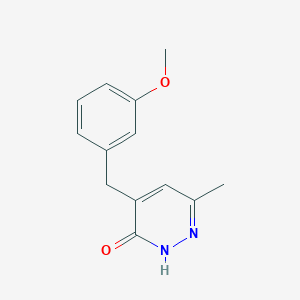
![N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B15147673.png)
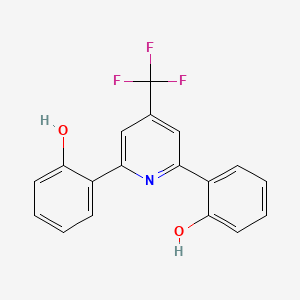
![Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15147686.png)
